molecular formula C6H10N4O3 B12357268 2-(2,6-Dioxo-1,3-diazinan-4-yl)acetohydrazide

2-(2,6-Dioxo-1,3-diazinan-4-yl)acetohydrazide

Cat. No.: B12357268
M. Wt: 186.17 g/mol
InChI Key: ACPJNBHMRSXMSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,6-Dioxo-1,3-diazinan-4-yl)acetohydrazide is a chemical compound with a unique structure that includes a diazinan ring and an acetohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dioxo-1,3-diazinan-4-yl)acetohydrazide typically involves the reaction of 2,6-dioxo-1,3-diazinan with acetohydrazide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with the reaction carried out in large reactors. The product is then purified using techniques such as distillation, crystallization, and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dioxo-1,3-diazinan-4-yl)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditions include anhydrous solvents and low temperatures.

    Substitution: Halogens, nucleophiles; reaction conditions vary depending on the substituent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2,6-Dioxo-1,3-diazinan-4-yl)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-Dioxo-1,3-diazinan-4-yl)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dioxo-1,3-diazinan-1-yl)acetic acid: Shares a similar diazinan ring structure but differs in the functional groups attached.

    3-(2,4-Dioxo-1,3-diazinan-1-yl)-1-methyl-1H-indazole-6-carbaldehyde: Contains a diazinan ring and an indazole moiety, used in different applications.

Uniqueness

2-(2,6-Dioxo-1,3-diazinan-4-yl)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H10N4O3

Molecular Weight

186.17 g/mol

IUPAC Name

2-(2,6-dioxo-1,3-diazinan-4-yl)acetohydrazide

InChI

InChI=1S/C6H10N4O3/c7-10-5(12)2-3-1-4(11)9-6(13)8-3/h3H,1-2,7H2,(H,10,12)(H2,8,9,11,13)

InChI Key

ACPJNBHMRSXMSY-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)NC1=O)CC(=O)NN

Origin of Product

United States

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